N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12-8-14(9-17(21)25-12)26-15-10-20(11-15)18(22)13-4-6-16(7-5-13)27(23,24)19(2)3/h4-9,15H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKHEBSOXOWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyran Ring: : The synthesis begins with the creation of the 6-methyl-2-oxo-2H-pyran-4-yl structure through aldol condensation or other cyclization reactions involving suitable aldehydes and ketones.
Azetidine Formation: : The azetidine ring is introduced through nucleophilic substitution or cyclization reactions, often involving azetidine derivatives.
Sulfonamide Group Attachment: : The sulfonamide group is attached by reacting the intermediate compound with benzenesulfonyl chloride under basic conditions, forming the benzenesulfonamide moiety.
Final Coupling Reaction: : The final step involves coupling the intermediate compounds to form the complete this compound structure, often under conditions such as reflux in a polar solvent with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would involve scaling up these synthetic steps while ensuring optimal yields, purity, and cost-efficiency. This might include the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound may undergo oxidation reactions at the methyl groups or the pyran ring, forming various oxidized derivatives.
Reduction: : Reduction reactions might target the carbonyl groups in the pyran or the sulfonyl group, leading to the formation of reduced products.
Substitution: : The compound can undergo substitution reactions, particularly at the aromatic ring or the azetidine ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Electrophilic or nucleophilic reagents depending on the target site, with catalysts like palladium on carbon or Lewis acids.
Major Products
The products of these reactions vary widely, including oxidized derivatives, reduced intermediates, and substituted analogs with modified biological or physical properties.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties. Its structure suggests potential activity against a range of biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related pyran derivatives have shown effectiveness against various bacteria and fungi, including Gram-positive and Gram-negative strains . The sulfonamide group in this compound is known for its antibacterial activity, which could be leveraged in developing new antibiotics.
Antiviral Properties
Compounds containing similar moieties have been investigated for antiviral activities. For example, some sulfonamide derivatives have demonstrated efficacy against herpes simplex virus (HSV), inhibiting viral replication . This suggests that N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide may possess similar antiviral properties.
Drug Development
The unique combination of the azetidine and pyran rings in this compound positions it as a versatile scaffold for creating novel pharmaceuticals.
Structure-Activity Relationship Studies
The compound's structure allows for extensive modification, which is essential in structure-activity relationship (SAR) studies. Researchers can systematically alter functional groups to optimize therapeutic effects while minimizing toxicity .
Targeting Specific Pathways
Given the presence of the azetidine ring, this compound may interact with specific biological pathways involved in disease mechanisms. Such interactions are critical in developing targeted therapies for conditions like cancer or infectious diseases.
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyran and azetidine rings suggests it may act by fitting into enzyme active sites or receptor binding pockets, disrupting normal biological processes. The sulfonamide group can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide (CAS 623933-06-2)
- Structural Differences: Replaces the azetidine-pyran group with a thiazolidinone-pyrazole system.
- Molecular Weight : 526.7 g/mol (vs. ~450–500 g/mol estimated for the target compound).
- Functional Impact: The thiazolidinone moiety is associated with antimicrobial and anti-inflammatory activity, whereas the pyran group in the target compound may favor kinase inhibition .
Trifluoromethyl-Substituted Benzenesulfonamides (e.g., SY230787)
- Example : N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (SY230787).
- Key Differences : The trifluoromethyl-pyrimidine substituent enhances metabolic stability and lipophilicity compared to the methyl-pyran group in the target compound.
- Biological Relevance : Trifluoromethyl groups are bioisosteres for methyl groups but confer resistance to oxidative metabolism, extending half-life in vivo .
Chromen-Containing Sulfonamide (Example 53 in )
- Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
- Structural Contrast : Incorporates a chromen-4-one scaffold linked to a pyrazolo-pyrimidine system. The chromen group’s planar structure facilitates DNA intercalation, a mechanism absent in the target compound’s pyran-based design.
- Molecular Weight : 589.1 g/mol, significantly higher due to the chromen and fluorophenyl groups .
Perfluorinated Benzenesulfonamides ()
- Example : [93819-97-7] N,N-Bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonamide.
- Key Differences : Extensive fluorination increases hydrophobicity and environmental persistence. The target compound’s lack of perfluorinated groups reduces bioaccumulation risks but may limit thermal stability .
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages : The azetidine-pyran scaffold balances rigidity and solubility, making it suitable for oral bioavailability. Its lack of fluorination reduces environmental toxicity compared to perfluorinated analogs .
- Limitations vs. Analogs: The absence of trifluoromethyl groups may result in shorter metabolic half-life compared to SY230785. Additionally, the thiazolidinone analog’s thioxo group offers reactive sites for covalent binding, a feature absent in the target compound .
Biological Activity
N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide, identified by CAS number 1787880-01-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.4 g/mol. The structure features a benzenesulfonamide moiety linked to an azetidine derivative and a pyranone unit, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1787880-01-6 |
| Molecular Formula | C₁₈H₂₀N₂O₆S |
| Molecular Weight | 392.4 g/mol |
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps typically involve the formation of the azetidine ring and subsequent coupling with the benzenesulfonamide and pyranone components.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the sulfonamide derivatives have shown promising results in inhibiting tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
In vitro assays demonstrated that related compounds could inhibit the growth of several cancer cell lines, including leukemia and solid tumors. For example, compounds derived from benzenesulfonamide were tested against L1210 and P388 leukemia cells and exhibited notable cytotoxicity .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in cancer progression. Carbonic anhydrases (CAs), particularly isoforms IX and XII, are often overexpressed in tumors, contributing to tumor acidosis and resistance to therapy. Inhibitors targeting these enzymes can enhance the efficacy of chemotherapeutic agents .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated significant growth inhibition in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested.
Case Study 2: Mechanistic Insights
Another research focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. It was found that treatment with these derivatives led to increased levels of reactive oxygen species (ROS), which triggered mitochondrial dysfunction and subsequent apoptosis .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N,N-dimethyl-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of the azetidine and pyran-4-yloxy moieties to the benzenesulfonamide core. Key steps include:
- Nucleophilic substitution : Reacting sulfonyl chlorides with amines under basic conditions (e.g., DMF or NMP at 80–100°C) .
- Coupling reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the azetidine carbonyl and benzenesulfonamide .
- Optimization : Solvent choice (polar aprotic solvents), temperature control (60–80°C), and inert atmospheres (N₂/Ar) minimize side reactions .
- Analytical Monitoring : Reaction progress is tracked via TLC (Rf values) and HPLC (retention time), while purity is confirmed by NMR (δ 7.5–8.2 ppm for aromatic protons) and mass spectrometry (exact mass ± 0.001 Da) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide S=O at ~1100 cm⁻¹ in IR) and confirms regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₂₀H₂₃N₃O₆S requires m/z 433.1264) .
- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and pyran-2-one moiety .
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Methodological Answer :
- Hydrolysis of sulfonamide : Avoided by using anhydrous solvents and controlled pH (neutral to slightly basic) .
- Oxidation of pyran-4-yloxy group : Prevented by excluding oxygen (inert atmosphere) and adding antioxidants (e.g., BHT) .
- Byproduct Table :
| Byproduct | Cause | Mitigation |
|---|---|---|
| Sulfonic acid derivatives | Hydrolysis | Dry solvents, low H₂O content |
| Dimers | Overcoupling | Stoichiometric control of reagents |
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict reactivity?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT at B3LYP/6-31G*) model transition states and activation energies for key steps (e.g., azetidine ring closure) .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impact on reaction yield (e.g., DMF vs. THF) .
- Case Study : A 2024 study reduced optimization time by 60% using computational screening of 50+ solvent/base combinations .
Q. What strategies are employed to study structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Analog Synthesis : Modify the pyran-4-yloxy group (e.g., replace methyl with ethyl) or azetidine substituents to assess binding affinity .
- Enzyme Assays : Test inhibition of carbonic anhydrase (sulfonamide target) via stopped-flow spectroscopy (kcat/KM changes) .
- SAR Table :
| Modification | Biological Activity (IC₅₀) | Target Enzyme |
|---|---|---|
| 6-Methyl-2-oxo-2H-pyran-4-yl | 12 nM | Carbonic anhydrase IX |
| 6-Ethyl analog | 45 nM | Carbonic anhydrase IX |
Q. How do stability studies under physiological conditions inform drug design?
- Methodological Answer :
- pH Stability : Incubate compound in buffers (pH 1–9) and monitor degradation via HPLC. Sulfonamides degrade rapidly below pH 3 .
- Plasma Stability : Use LC-MS to detect metabolites (e.g., hydrolyzed azetidine in rat plasma) .
- Light/Thermal Stability : Accelerated stability testing (40°C/75% RH) identifies degradation products (e.g., sulfone formation) .
Q. What advanced techniques elucidate the mechanism of enzyme inhibition?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with human carbonic anhydrase II (PDB ID: 1CA2) to map binding interactions (e.g., sulfonamide-Zn²+ coordination) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., uncompetitive inhibition observed at high substrate concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
